![molecular formula C10H15NO3 B11901330 Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11901330.png)
Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Ethyl (1R,5R)-6-oxo-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate can be achieved through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the obtained tricyclo intermediate . Another method includes the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The unique structure of the compound allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds such as:
8-oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains an oxygen atom in the ring.
11-oxatricyclo[5.3.1.0]undecane: This compound features a tricyclic structure with an oxygen atom.
The uniqueness of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate lies in its azabicyclo structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate, with the chemical formula C10H15NO3 and CAS number 850991-53-6, is a bicyclic compound that has garnered interest due to its potential biological activities. This compound is structurally related to various azabicyclic compounds, which have been studied for their pharmacological properties, particularly in the context of inflammation and pain management.
Structural Characteristics
The molecular structure of ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate includes a bicyclic framework that contributes to its biological activity. The compound features a carboxylate group that may influence its interaction with biological targets.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C10H15NO3 |
Molecular Weight | 197.23 g/mol |
Appearance | Not specified |
Solubility | Not specified |
Research indicates that compounds with similar bicyclic structures exhibit significant biological activities, particularly as inhibitors of enzymes involved in inflammatory pathways. Ethyl 6-oxo-3-azabicyclo[3.2.1]octane derivatives have been explored for their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a compound known for its anti-inflammatory properties .
In Vitro Studies
In vitro studies have demonstrated that certain derivatives of azabicyclo[3.2.1]octane possess high inhibitory activity against NAAA, with some compounds showing IC50 values in the low nanomolar range (e.g., 0.042 μM) . These findings suggest that modifications to the azabicyclo structure can enhance biological efficacy.
Case Studies
- NAAA Inhibition : A study focusing on the structure–activity relationship (SAR) of azabicyclo[3.2.1]octane compounds revealed that specific structural modifications significantly increased NAAA inhibitory activity . This suggests a promising avenue for developing new anti-inflammatory drugs.
- Pharmacokinetics : Another study highlighted the pharmacokinetic properties of a novel azabicyclic compound that showed favorable absorption and distribution characteristics, making it a candidate for further therapeutic exploration .
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-5-7-3-8(6-11)9(12)4-7/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
YMCVBSNHYFZDOU-HTQZYQBOSA-N |
Isomeric SMILES |
CCOC(=O)N1C[C@@H]2C[C@H](C1)C(=O)C2 |
Canonical SMILES |
CCOC(=O)N1CC2CC(C1)C(=O)C2 |
Origin of Product |
United States |
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